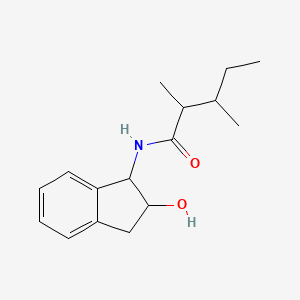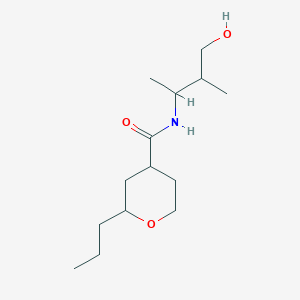
N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2,3-dimethylpentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2,3-dimethylpentanamide, also known as HPP-4382, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. HPP-4382 is a small molecule inhibitor that targets the oncogenic transcription factor, STAT3, which is known to play a critical role in cancer progression and metastasis.
作用機序
N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2,3-dimethylpentanamide is a small molecule inhibitor that targets the SH2 domain of STAT3, which is critical for its activation and dimerization. By binding to the SH2 domain, N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2,3-dimethylpentanamide prevents STAT3 from binding to its target genes and inducing their expression. This leads to the inhibition of STAT3 phosphorylation and downstream signaling, which ultimately leads to apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2,3-dimethylpentanamide has been shown to selectively inhibit STAT3 phosphorylation and induce apoptosis in cancer cells, while sparing normal cells. In addition, N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2,3-dimethylpentanamide has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease. These effects are likely due to the inhibition of STAT3 signaling, which plays a critical role in cancer progression and neuroinflammation.
実験室実験の利点と制限
One of the advantages of using N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2,3-dimethylpentanamide in lab experiments is its selectivity for STAT3 inhibition, which allows for the specific targeting of cancer cells without affecting normal cells. In addition, N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2,3-dimethylpentanamide has been shown to have low toxicity in animal models, making it a safe candidate for further studies. However, one of the limitations of using N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2,3-dimethylpentanamide is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo.
将来の方向性
There are several future directions for the study of N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2,3-dimethylpentanamide. One direction is the optimization of its synthesis method to improve its yield and purity. Another direction is the development of novel formulations to improve its solubility and bioavailability in vivo. In addition, further studies are needed to investigate the potential applications of N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2,3-dimethylpentanamide in other fields, such as neuroprotection and inflammation. Finally, clinical trials are needed to evaluate the safety and efficacy of N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2,3-dimethylpentanamide in humans, and to determine its potential as a cancer therapy.
In conclusion, N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2,3-dimethylpentanamide is a promising small molecule inhibitor that selectively targets STAT3 phosphorylation and induces apoptosis in cancer cells. Its potential applications in cancer therapy, neuroprotection, and inflammation make it an attractive candidate for further studies. However, more research is needed to optimize its synthesis method, improve its solubility and bioavailability, and evaluate its safety and efficacy in clinical trials.
合成法
The synthesis of N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2,3-dimethylpentanamide involves the reaction of 2,3-dimethylpentanoyl chloride with 2-amino-3-hydroxyindene in the presence of triethylamine. The resulting product is then purified using column chromatography to obtain N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2,3-dimethylpentanamide in its pure form. This synthesis method has been reported in a scientific paper by Li et al. (2017), and has been used by various researchers to obtain N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2,3-dimethylpentanamide for their studies.
科学的研究の応用
N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2,3-dimethylpentanamide has been extensively studied for its potential applications in cancer treatment. STAT3 is a transcription factor that plays a crucial role in the survival, proliferation, and metastasis of cancer cells. Inhibition of STAT3 has been shown to induce apoptosis and inhibit tumor growth in various cancer types, including breast, lung, and prostate cancer. N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2,3-dimethylpentanamide has been shown to selectively inhibit STAT3 phosphorylation and induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
In addition to cancer treatment, N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2,3-dimethylpentanamide has also been studied for its potential applications in other fields, such as neuroprotection and inflammation. STAT3 has been shown to play a role in various neurological disorders, such as Alzheimer's disease and multiple sclerosis. Inhibition of STAT3 has been shown to have neuroprotective effects and improve cognitive function in animal models. N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2,3-dimethylpentanamide has been shown to inhibit STAT3 phosphorylation and improve cognitive function in a mouse model of Alzheimer's disease (Li et al., 2019).
特性
IUPAC Name |
N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2,3-dimethylpentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-4-10(2)11(3)16(19)17-15-13-8-6-5-7-12(13)9-14(15)18/h5-8,10-11,14-15,18H,4,9H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMPFLDQZBNYYSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C)C(=O)NC1C(CC2=CC=CC=C12)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2,3-dimethylpentanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-[[3-[(1-Methylpyrazol-4-yl)methyl]pyrrolidin-1-yl]methyl]phenyl]methanol](/img/structure/B6638008.png)
![7-fluoro-1-[[4-(hydroxymethyl)phenyl]methyl]-3,5-dihydro-2H-1,5-benzodiazepin-4-one](/img/structure/B6638015.png)
![N-[1-(hydroxymethyl)cyclopentyl]-2-(8-methyl-4-oxoquinazolin-3-yl)acetamide](/img/structure/B6638018.png)
![5-(2,5-Difluorophenyl)-1-[[4-(hydroxymethyl)phenyl]methyl]pyrrolidin-3-ol](/img/structure/B6638019.png)
![1-[[4-(hydroxymethyl)phenyl]methyl]-3,4-dihydro-2H-quinoline-4-carboxamide](/img/structure/B6638037.png)
![[4-[[Methyl-[(3,4,5-trifluorophenyl)methyl]amino]methyl]phenyl]methanol](/img/structure/B6638040.png)
![N-[1-[2-(2,5-difluorophenyl)ethylamino]-3-hydroxy-1-oxobutan-2-yl]cyclopropanecarboxamide](/img/structure/B6638045.png)
![[1-(4-fluorophenyl)-4-hydroxypyrazol-3-yl]-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B6638051.png)
![5-(2,5-Difluorophenyl)-1-[[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl]pyrrolidin-3-ol](/img/structure/B6638067.png)
![3-Chloro-4-[2-(1-hydroxyethyl)piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B6638070.png)
![1-[3-[4-(4-Chloropyrazol-1-yl)piperidin-1-yl]-2-hydroxypropyl]pyrrolidin-2-one](/img/structure/B6638103.png)

![3-(5-Chloroindol-1-yl)-1-[3-(1-hydroxyethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B6638123.png)
![3-hydroxy-N-[(2-imidazol-1-ylphenyl)methyl]-3-phenylbutanamide](/img/structure/B6638126.png)